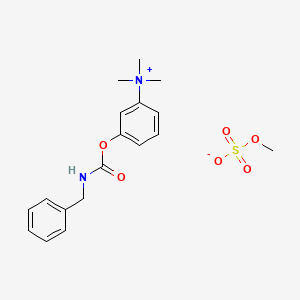
APC-200
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, this compound was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. This compound is being developed as an orally administered drug and is in late-stage preclinical development.
Aplicaciones Científicas De Investigación
1. Argon Plasma Coagulation (APC) in Medical Procedures
APC technology, specifically Argon Plasma Coagulation, has significant applications in medical procedures. In a study conducted by Goulet et al. (2007), APC was evaluated in a porcine model for colonoscopy procedures. The research focused on the depth and area of APC-induced injury in different modes and power settings, highlighting its utility and potential risks in endoscopic applications (Goulet et al., 2007). Another study by Zenker (2008) provided an in-depth analysis of the physics and technology behind electrosurgery and APC, showcasing its various medical applications like hemostasis, tissue devitalization, and reduction (Zenker, 2008).
2. APC in Industrial and Energy Applications
APC's role extends beyond medical applications to industries and energy systems. The study by Luo et al. (2009) discusses a combined system of static Var compensator (SVC) and active power filter (APF), demonstrating the effectiveness of APC in stabilizing system voltage, correcting power factors, and suppressing harmonic currents in industrial applications (Luo et al., 2009). Additionally, Ela et al. (2014) detail how APC can contribute to wind power providing active power control, thus benefiting the total power system economics and reliability (Ela et al., 2014).
3. APC in Process Control and Semiconductor Manufacturing
APC is also utilized in process control and semiconductor manufacturing. A paper by Funk, Lally, and Sundararajan (2002) highlights the use of APC in optimizing semiconductor manufacturing processes by integrating real-time data, events, external sensors, and integrated metrology (Funk, Lally, & Sundararajan, 2002). This showcases the versatility of APC in various industrial settings.
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
APC200; APC-200; APC 200. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



